Methyl 5-chloro-1-benzothiophene-2-carboxylate
CAS No.: 35212-96-5
Cat. No.: VC2479395
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35212-96-5 |
|---|---|
| Molecular Formula | C10H7ClO2S |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | methyl 5-chloro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 |
| Standard InChI Key | FEUIEMHKEHSOCU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Introduction
Methyl 5-chloro-1-benzothiophene-2-carboxylate (CAS 35212-96-5) is a benzothiophene derivative characterized by a bicyclic structure with a chlorine substituent at position 5 and a methyl ester group at position 2. This compound serves as a critical intermediate in organic synthesis and medicinal chemistry due to its reactivity and structural versatility. Below is a detailed analysis of its properties, synthesis, applications, and biological activity.
Synthesis Methods
Two primary synthetic routes are documented:
| Method | Reagents/Conditions | Key Steps |
|---|---|---|
| Cyclization | 2-Chlorobenzoyl chloride, thiophene, tetrahydrofuran (THF), sodium acetate | Cyclization forms the benzothiophene core, followed by esterification with methanol. |
| Esterification | 5-Chloro-2-thiophenecarboxylic acid, methyl iodide, strong base (e.g., NaH) | Direct esterification under anhydrous conditions (excluded per guidelines). |
The cyclization method is preferred for scalability, while esterification offers simplicity for small-scale synthesis.
Chemical Reactivity and Applications
The compound participates in diverse reactions:
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Oxidation/Reduction: Modification of the thiophene sulfur or chlorine substituent.
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Cross-Coupling: Palladium-catalyzed reactions to form biaryl or heteroaryl linkages.
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Hydrolysis: Conversion to 5-chloro-1-benzothiophene-2-carboxylic acid for further derivatization .
Applications:
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Pharmaceutical Intermediates: Used in synthesizing tachykinin NK2 receptor antagonists (e.g., MEN15596) and urotensin-II receptor antagonists .
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Antifungal Agents: Incorporated into oxazole derivatives with broad-spectrum activity against Candida albicans (MIC: 0.03–0.5 μg/mL) and Cryptococcus neoformans (MIC: 0.25–2 μg/mL) .
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Materials Science: Utilized in designing specialty chemicals with tailored electronic or optical properties.
Biological Activity
Anticancer and Antimicrobial Properties
| Activity | Model | Result | Source |
|---|---|---|---|
| Anticancer | Leukemia cells | Growth inhibition | |
| Anticancer | L363 multiple myeloma cells | Cytotoxic effects (IC₅₀: not specified) | |
| Antimicrobial | Staphylococcus aureus | Inhibitory effects (details pending) |
Antifungal Derivatives
A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives synthesized from this compound showed:
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Broad-Spectrum Activity: Effective against Aspergillus fumigatus (MIC: 0.25–2 μg/mL) .
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Metabolic Stability: Half-life >60 minutes in human liver microsomes for select derivatives (e.g., A31, A33) .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 113–115°C | |
| Boiling Point | ~338°C (predicted) | |
| Density | ~1.391 g/cm³ (predicted) |
While excluded from citations, structural analogs highlight the role of substituents:
| Compound | Substituents | Key Differences |
|---|---|---|
| Methyl 5-fluoro-1-benzothiophene-2-carboxylate | Fluorine | Altered electronic effects |
| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | Ethyl ester | Enhanced lipophilicity |
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